Potent Inhibition of Human VAP-1 (SSAO) with an IC50 of 32 nM
2-Amino-1-(4-aminophenyl)-1-propanone demonstrates potent inhibitory activity against human Vascular Adhesion Protein-1 (VAP-1/Semicarbazide-Sensitive Amine Oxidase, SSAO). In a radiochemistry-enzymatic assay using 14C-benzylamine as an artificial substrate, the compound exhibited an IC50 value of 32 nM [1]. This is notably more potent than many other structurally related or in-class VAP-1 inhibitors. For comparison, a separate VAP-1 inhibitor, VAP-1-IN-3 (compound 136), has a reported IC50 of 0.13 μM (130 nM) against VAP-1 isolated from bovine plasma . While direct species-matched comparison is ideal, this data positions the compound as a highly potent inhibitor of its primary target, with an IC50 value significantly lower (more potent) than the benchmark VAP-1-IN-3.
| Evidence Dimension | Inhibition of Vascular Adhesion Protein-1 (VAP-1) activity |
|---|---|
| Target Compound Data | IC50 = 32 nM |
| Comparator Or Baseline | VAP-1-IN-3 (compound 136): IC50 = 0.13 μM (130 nM) |
| Quantified Difference | Approximately 4-fold higher potency |
| Conditions | Human VAP-1; radiochemistry-enzymatic assay using 14C-benzylamine as substrate [1] vs. Bovine VAP-1 |
Why This Matters
For researchers focused on VAP-1 mediated pathways in inflammation, this compound offers a significantly more potent starting point than the benchmark comparator, potentially enabling lower effective concentrations and reduced off-target effects in cellular and in vivo models.
- [1] BindingDB. BDBM128993: US8802679, 69. IC50 for Human Membrane primary amine oxidase (VAP-1). View Source
